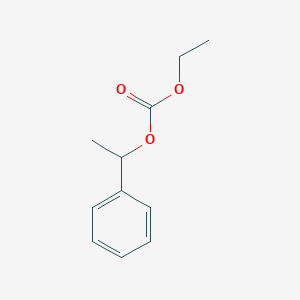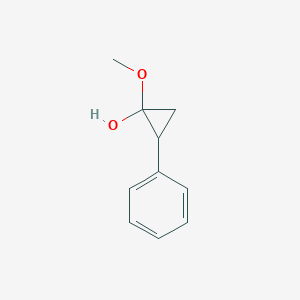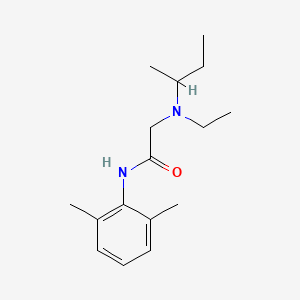
Ethyl 2-azidobut-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-azidobut-2-enoate is an organic compound that belongs to the class of azido esters It is characterized by the presence of an azido group (-N₃) attached to a butenoate ester
準備方法
Synthetic Routes and Reaction Conditions: Ethyl 2-azidobut-2-enoate can be synthesized through the alkylation of enolate ions. The process involves the reaction of an enolate ion with an alkyl halide under specific conditions. The enolate ion is typically generated from the corresponding ester using a strong base such as sodium ethoxide in ethanol .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale alkylation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: Ethyl 2-azidobut-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles under suitable conditions.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles and other heterocyclic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Cycloaddition Reactions:
Major Products Formed:
Substitution Reactions: The major products are substituted butenoates with various functional groups replacing the azido group.
Cycloaddition Reactions: The major products are triazole derivatives, which are valuable intermediates in pharmaceutical and materials chemistry.
科学的研究の応用
Ethyl 2-azidobut-2-enoate has several applications in scientific research:
作用機序
The mechanism of action of ethyl 2-azidobut-2-enoate involves its reactivity with nucleophiles and its participation in cycloaddition reactions. The azido group is highly reactive and can undergo nucleophilic substitution or cycloaddition, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or alkyne used .
類似化合物との比較
Ethyl 2-butenoate: Lacks the azido group and is less reactive in cycloaddition reactions.
Ethyl 2-azidopropanoate: Similar structure but with a shorter carbon chain, leading to different reactivity and applications.
Uniqueness: Ethyl 2-azidobut-2-enoate is unique due to the presence of both an azido group and a butenoate ester, which confer distinct reactivity and versatility in chemical synthesis. Its ability to participate in “click chemistry” and form stable triazole linkages makes it particularly valuable in various research and industrial applications .
特性
CAS番号 |
61013-57-8 |
|---|---|
分子式 |
C6H9N3O2 |
分子量 |
155.15 g/mol |
IUPAC名 |
ethyl 2-azidobut-2-enoate |
InChI |
InChI=1S/C6H9N3O2/c1-3-5(8-9-7)6(10)11-4-2/h3H,4H2,1-2H3 |
InChIキー |
WXLJDOAOXGMLCO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=CC)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7,7-Bis(phenylsulfanyl)bicyclo[4.1.0]heptane](/img/structure/B14610529.png)



![Benzene, 1,1'-[heptylidenebis(seleno)]bis-](/img/structure/B14610558.png)




![2-[2-Hydroxy-4-(3-hydroxypropyl)phenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol](/img/structure/B14610595.png)


